Pentamethylcyclopropan-1-amine hydrochloride
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Overview
Description
Pentamethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a derivative of cyclopropane, characterized by the presence of five methyl groups attached to the cyclopropane ring and an amine group. This compound is typically found in a powdered form and is used in various scientific and industrial applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Pentamethylcyclopropan-1-amine hydrochloride Given the lack of specific information, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Without specific studies or data, it is challenging to describe the effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylcyclopropan-1-amine hydrochloride involves the cyclopropanation of suitable precursors followed by the introduction of the amine group. One common method involves the reaction of a cyclopropane derivative with a methylating agent under controlled conditions to introduce the methyl groups. The amine group is then introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Pentamethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclopropylamine hydrochloride
- Cyclopropanamine derivatives
- Other methylated cyclopropane amines
Uniqueness
Pentamethylcyclopropan-1-amine hydrochloride is unique due to the presence of five methyl groups, which significantly influence its chemical properties and reactivity. This high degree of methylation can enhance its stability and alter its interaction with other molecules compared to less methylated analogs .
Properties
IUPAC Name |
1,2,2,3,3-pentamethylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)7(3,4)8(6,5)9;/h9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSLKISGDALIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)N)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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